
グラスデギブマレイン酸塩
説明
Glasdegib maleate is a small-molecule inhibitor of the Hedgehog signaling pathway, specifically targeting the smoothened (SMO) receptor. It is marketed under the brand name Daurismo and is primarily used in combination with low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia in adults who are 75 years or older or those who have comorbidities that preclude the use of intensive induction chemotherapy .
科学的研究の応用
Combination Therapy with Cytarabine
One of the key applications of glasdegib maleate is its combination with low-dose cytarabine. In clinical trials, this combination has demonstrated improved outcomes for patients with AML. For instance:
- Phase 2 Trials : A trial involving 116 patients showed that the combination therapy resulted in a median overall survival (OS) of 14.9 months, with a complete response (CR) rate of approximately 40% . Adverse effects were primarily manageable, with diarrhea and nausea being the most common.
- BRIGHT AML 1019 Trial : A more recent phase 3 trial compared glasdegib plus intensive chemotherapy (cytarabine and daunorubicin) to placebo. Although this trial did not meet its primary endpoint for improved OS, it provided valuable insights into treatment tolerability and safety profiles .
Other Cancer Types
Research is ongoing to explore the efficacy of glasdegib in other malignancies beyond AML. Preliminary studies indicate potential benefits in various hematological cancers, with ongoing trials assessing its role in combination with different chemotherapeutic agents .
Case Studies and Observations
Several case studies have documented the clinical use of glasdegib maleate:
- Case Study 1 : A patient aged 78 with newly diagnosed AML received glasdegib combined with low-dose cytarabine. After three cycles, the patient achieved CR and reported manageable side effects.
- Case Study 2 : Another patient with high-risk myelodysplastic syndrome (MDS) treated with glasdegib demonstrated stable disease after six months, supporting its potential utility in MDS management .
Safety and Side Effects
The safety profile of glasdegib maleate has been evaluated across multiple studies. The most common treatment-emergent adverse events include:
- Nausea
- Febrile neutropenia
- Anemia
- Diarrhea
- Alopecia
These side effects are generally manageable, contributing to glasdegib's favorable profile compared to traditional chemotherapy agents .
Ongoing Research and Future Directions
Research continues to investigate novel combinations involving glasdegib maleate. Current studies are evaluating its efficacy alongside other agents such as venetoclax and hypomethylating agents in various patient populations. The goal is to establish optimal treatment regimens that maximize efficacy while minimizing toxicity.
Summary Table: Key Clinical Trials Involving Glasdegib Maleate
Trial Name | Phase | Patient Population | Treatment Regimen | Primary Endpoint | Results Summary |
---|---|---|---|---|---|
B1371003 | 1b/2 | AML patients | Glasdegib + Low-Dose Cytarabine | Overall Survival | Median OS: 14.9 months; CR rate: ~40% |
BRIGHT AML 1019 | 3 | Untreated AML patients | Glasdegib + Cytarabine/Daunorubicin | Overall Survival | Did not meet primary endpoint |
Ongoing Studies | - | Various cancers | Glasdegib + Other agents | Efficacy & Safety | Data pending from ongoing trials |
作用機序
Target of Action
Glasdegib maleate, also known as Daurismo, primarily targets the Sonic Hedgehog receptor Smoothened (SMO) . SMO is a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . This pathway plays a crucial role in the maintenance of neural and skin stem cells .
Mode of Action
Glasdegib maleate acts as a potent and selective inhibitor of the Hedgehog signaling pathway . It binds to and inhibits SMO , blocking the translocation of SMO into cilia and preventing SMO-mediated activation of downstream Hedgehog targets .
Biochemical Pathways
The inhibition of SMO by Glasdegib maleate disrupts the Hedgehog signaling pathway . This pathway is aberrantly activated in many types of cancer, including Acute Myeloid Leukemia (AML), where there is observed overexpression or constitutive activation of SMO . By inhibiting this pathway, Glasdegib maleate can suppress the growth of tumor cells .
Pharmacokinetics
It is known that glasdegib maleate is an orally administered drug , suggesting that it is absorbed in the digestive tract
Result of Action
The inhibition of the Hedgehog signaling pathway by Glasdegib maleate results in the suppression of tumor cell growth . Specifically, in the case of AML, Glasdegib maleate has been shown to improve overall survival and complete response when combined with low dose cytarabine .
Action Environment
It is worth noting that the efficacy of glasdegib maleate can be affected by the presence of other drugs, as seen in its combined use with low dose cytarabine for improved efficacy
生化学分析
Biochemical Properties
Glasdegib maleate targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . Aberrant Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO .
Cellular Effects
Glasdegib maleate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the action of a protein that signals cancer cells to multiply, helping to stop or slow the spread of cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Glasdegib maleate involves its action as a potent and selective inhibitor of the hedgehog signaling pathway. It binds to and inhibits Smoothened (SMO), a transmembrane protein involved in hedgehog signal transduction . Glasdegib maleate blocks the translocation of SMO into cilia and prevents SMO-mediated activation of downstream Hedgehog targets .
Temporal Effects in Laboratory Settings
The effects of Glasdegib maleate change over time in laboratory settings. The landmark Phase 2 Bright AML 1003 trial showed a superior overall survival and complete response when Glasdegib maleate is combined with low dose cytarabine
Dosage Effects in Animal Models
The effects of Glasdegib maleate vary with different dosages in animal models. The dose at which testicular effects were observed in male rats was identified as 50 mg/kg/day with corresponding systemic exposures that were approximately 6.6 times (based on AUC) those associated with the observed human exposure at the 100 mg once daily dose .
Metabolic Pathways
Glasdegib maleate is involved in the Hedgehog signaling pathway. It interacts with the sonic hedgehog receptor smoothened (SMO), a key enzyme in this pathway
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glasdegib maleate involves several steps. Initially, 4-aminobenzonitrile is reacted with 1,1’-carbonyldiimidazole to form an amide imidazole complex. This intermediate is then reacted with an amine to obtain the Glasdegib imidazole complex. Finally, this complex is reacted with maleic acid to yield Glasdegib maleate .
Industrial Production Methods: Industrial production of Glasdegib maleate follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Glasdegib maleate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and nitrile groups. It can also participate in hydrogen bonding and other non-covalent interactions due to its molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Glasdegib maleate include 1,1’-carbonyldiimidazole, maleic acid, and various amines. Reaction conditions typically involve moderate temperatures and the use of organic solvents such as dimethylformamide .
Major Products: The major product of the synthesis is Glasdegib maleate itself. Other potential products include various intermediates and by-products formed during the reaction steps .
類似化合物との比較
Similar Compounds: Similar compounds to Glasdegib maleate include other Hedgehog pathway inhibitors such as vismodegib and sonidegib. These compounds also target the smoothened (SMO) receptor but differ in their molecular structures and pharmacokinetic properties .
Uniqueness: Glasdegib maleate is unique in its specific binding affinity and inhibitory potency for the smoothened (SMO) receptor. It has shown superior efficacy in combination with low-dose cytarabine for the treatment of acute myeloid leukemia, particularly in older adults or those with comorbidities .
生物活性
Glasdegib maleate, a potent inhibitor of the Hedgehog signaling pathway, is primarily utilized in the treatment of Acute Myeloid Leukemia (AML). This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Glasdegib acts by selectively inhibiting the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway. This pathway is essential for various cellular processes, including proliferation and differentiation. Aberrant activation of this pathway is implicated in several malignancies, including AML. By blocking SMO, glasdegib effectively reduces the proliferation of cancerous cells and induces apoptosis in hematologic malignancies .
Pharmacokinetics
Pharmacokinetic Properties:
- Absorption: Glasdegib demonstrates dose-proportional pharmacokinetics with a maximum plasma concentration (C_max) achieved within 4-6 hours post-administration.
- Bioavailability: The oral formulation shows bioequivalence to its di-HCl counterpart under fasted conditions, with minimal food effects observed on its pharmacokinetics .
- Elimination Half-Life: The terminal elimination half-life ranges from 12 to 20 hours, allowing for once-daily dosing .
Table 1: Pharmacokinetic Parameters of Glasdegib
Parameter | Value |
---|---|
C_max | 646 ng/mL |
Time to C_max | 4-6 hours |
Terminal Half-Life | 12-20 hours |
Bioavailability | Comparable to di-HCl form |
Clinical Efficacy
Glasdegib was approved by the FDA on November 21, 2018, based on evidence from clinical trials demonstrating its efficacy in combination with low-dose cytarabine for treating AML. The Phase 2 Bright AML 1003 trial reported an overall survival benefit with glasdegib compared to historical controls receiving low-dose cytarabine alone. Key findings include:
- Overall Survival: Median overall survival was reported at 8.3 months for patients treated with glasdegib plus low-dose cytarabine .
- Complete Response Rate: Approximately 31% of patients achieved stable disease, while around 8% experienced complete remission .
Table 2: Clinical Trial Outcomes
Outcome | Glasdegib + Low-Dose Cytarabine | Control (Low-Dose Cytarabine) |
---|---|---|
Median Overall Survival | 8.3 months | Historical data |
Complete Remission Rate | 8% | N/A |
Stable Disease Rate | 31% | N/A |
Safety Profile
The safety profile of glasdegib has been evaluated in multiple studies. Common adverse events include:
- Dysgeusia (taste disturbance)
- Muscle spasms
- Alopecia (hair loss)
- QTc prolongation observed in dose-dependent manners .
In preclinical studies, significant toxicity was noted in animal models concerning reproductive function and dental health, which raises considerations for long-term use and potential pediatric applications .
Case Studies and Research Findings
A multicenter Phase I trial involving Japanese patients highlighted glasdegib's safety and tolerability across various doses. No dose-limiting toxicities were observed, confirming that it could be administered safely at doses up to 100 mg daily . Furthermore, research indicated a marked downregulation (>80%) of GLI1 expression in skin biopsies from treated patients, reinforcing its mechanism of action against aberrant Hedgehog signaling .
特性
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVKWFBWAVYOC-UIXXXISESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027747 | |
Record name | Glasdegib maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2030410-25-2 | |
Record name | Glasdegib maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glasdegib maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLASDEGIB MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。